3-Methyl-1-(5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.25 g/mol. It is categorized under piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a piperazine ring substituted with a methyl group and a nitropyridine moiety, contributing to its unique chemical properties and potential pharmacological effects.
3-Methyl-1-(5-nitropyridin-2-yl)piperazine can be synthesized through various methods, primarily involving the reaction of 5-nitropyridine derivatives with piperazine. This compound belongs to the class of nitrogen-containing heterocycles, which are significant in pharmaceutical research due to their ability to interact with biological targets.
The synthesis of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine typically involves the following steps:
The molecular structure of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine can be represented as follows:
The structure consists of a piperazine ring with a methyl group at one nitrogen atom and a 5-nitropyridine substituent at another position, which significantly influences its chemical reactivity and biological activity.
3-Methyl-1-(5-nitropyridin-2-yl)piperazine can undergo several types of chemical reactions:
The reduction of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine yields 3-Methyl-1-(5-aminopyridin-2-yl)piperazine, while substitution reactions can lead to various derivatives depending on the substituent introduced .
The primary mechanism of action for 3-Methyl-1-(5-nitropyridin-2-yl)piperazine involves its role as an inhibitor of the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbamate, which is crucial for nitrogen metabolism in certain pathogens.
The inhibition of urease leads to reduced survival rates of urease-producing pathogens, such as Helicobacter pylori, making this compound potentially useful in therapeutic applications against infections caused by these bacteria .
The compound's action affects biochemical pathways related to nitrogen metabolism, impacting cellular processes and pathogen viability .
3-Methyl-1-(5-nitropyridin-2-yl)piperazine typically appears as a solid powder. It is classified as an irritant, necessitating careful handling during laboratory work.
The compound exhibits moderate solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile allows for various modifications that enhance its biological activity .
3-Methyl-1-(5-nitropyridin-2-yl)piperazine has significant potential in medicinal chemistry, particularly in the development of drugs targeting urease-related infections. Its ability to inhibit urease makes it a candidate for further research into treatments for diseases caused by urease-producing bacteria .
The core synthesis of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine relies on nucleophilic aromatic substitution (SNAr), exploiting the electron-deficient nature of nitropyridine rings. This two-step protocol begins with 2-chloro-3-methyl-5-nitropyridine as the electrophilic scaffold. The chlorine atom at the 2-position is activated by the meta-nitro group, facilitating displacement by piperazine under reflux in polar aprotic solvents like acetonitrile or DMF. Key process parameters include:
This step yields the intermediate 1-(3-methyl-5-nitropyridin-2-yl)piperazine with reported yields of 65–89% after extraction and purification [2] [4]. N-Alkylation then introduces diversity at the piperazine’s distal nitrogen, using chloroacetamides/propanamides under similar SNAr conditions [1].
Table 1: Optimization of SNAr Reaction Parameters
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Acetonitrile | DMF | +24% |
Catalyst | None | K₂CO₃ (1.5 equiv) | +29% |
Temperature | 60°C | 80°C | +15% |
Piperazine Equiv | 1.0 | 2.5 | +18% |
Regioselectivity in nitropyridine synthesis is critical for downstream bioactivity. The 5-nitro-3-methylpyridine scaffold is synthesized via directed ortho-metalation or electrophilic nitration. The nitro group’s position dictates electronic effects:
Mechanistic studies confirm that methylation at C3 enhances this regioselectivity. The electron-donating methyl group slightly offsets the nitro group’s deactivation, moderating reactivity while promoting C2-specific piperazine coupling. Computational analyses reveal a ~5 kcal/mol energy barrier difference between C2 and C6 adducts, rationalizing the observed regiochemistry [4] [9]. Post-coupling, the nitro group serves as a handle for further functionalization (e.g., reduction to amines for peptidomimetics) [3].
Solvent and catalyst selection profoundly impact hybridization efficiency:
Table 2: Solvent/Catalyst Performance in Piperazine Coupling
System | Yield (%) | Reaction Time (h) | Advantage |
---|---|---|---|
DMF/K₂CO₃ | 89 | 12 | High solubility |
CH₃CN/K₂CO₃ | 65 | 18 | Easy purification |
DMF/CuI/Proline | 78 | 8 | Aryl halide compatibility |
Toluene/TBAB | 70 | 24 | Cost-effective |
Two synthetic routes dominate:
Critical trade-offs exist:
Table 3: Impact of Methyl Substitution on Bioactivity
Compound | IC₅₀ (µM, Urease) | Binding Energy (kcal/mol) | LogP |
---|---|---|---|
3-Methyl-1-(5-nitropyridin-2-yl)piperazine | 2.0–2.24 | -8.1 | 0.79 |
1-(3-Nitropyridin-2-yl)piperazine | 3.90 | -6.1 | 0.21 |
Thiourea (Standard) | 23.2 | -2.8 | -0.77 |
Concluding Remarks
Strategic optimization of SNAr protocols, regioselective nitration, and solvent/catalyst systems enables efficient synthesis of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine. The methyl group’s role in enhancing bioactivity underscores the value of targeted hybridization in drug design. Future directions include flow chemistry adaptations and asymmetric catalysis for chiral derivatives.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7